Benzene, 1-methyl-4-[(phenylethynyl)telluro]-
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Overview
Description
Benzene, 1-methyl-4-[(phenylethynyl)telluro]-: is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenylethynyl group, which is further attached to a benzene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-[(phenylethynyl)telluro]- typically involves the reaction of 1-methyl-4-iodobenzene with phenylethynyltellurium trichloride under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as triethylamine. The reaction proceeds through a cross-coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-methyl-4-[(phenylethynyl)telluro]- can undergo oxidation reactions, where the tellurium atom is oxidized to higher oxidation states. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can participate in substitution reactions, where the phenylethynyl group can be replaced by other functional groups. This can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the tellurium atom.
Reduction: Reduced forms of the tellurium atom.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Benzene, 1-methyl-4-[(phenylethynyl)telluro]- is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds. It is also studied for its unique reactivity and potential as a catalyst in certain chemical reactions.
Biology: In biological research, this compound is investigated for its potential as an antioxidant due to the presence of the tellurium atom, which can scavenge free radicals. It is also explored for its potential cytotoxic effects on cancer cells.
Medicine: The compound’s antioxidant properties make it a candidate for developing therapeutic agents aimed at reducing oxidative stress-related diseases
Industry: In the industrial sector, Benzene, 1-methyl-4-[(phenylethynyl)telluro]- is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-4-[(phenylethynyl)telluro]- involves its interaction with molecular targets through the tellurium atom. The tellurium atom can undergo redox reactions, which play a crucial role in its antioxidant activity. Additionally, the compound can interact with cellular components, leading to cytotoxic effects. The exact molecular pathways involved in these actions are still under investigation, but they likely involve the modulation of oxidative stress and disruption of cellular processes.
Comparison with Similar Compounds
- Benzene, 1-methyl-4-(phenylmethyl)-
- Benzene, 1-methyl-4-(phenylsulfonyl)-
- Benzene, 1-ethynyl-4-methyl-
Comparison: Benzene, 1-methyl-4-[(phenylethynyl)telluro]- is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to similar compounds. For instance, Benzene, 1-methyl-4-(phenylmethyl)- lacks the tellurium atom and therefore does not exhibit the same redox activity. Similarly, Benzene, 1-methyl-4-(phenylsulfonyl)- contains a sulfonyl group instead of the tellurium atom, resulting in different reactivity and applications. Benzene, 1-ethynyl-4-methyl- has an ethynyl group but lacks the tellurium atom, leading to different chemical behavior.
Properties
CAS No. |
56950-08-4 |
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Molecular Formula |
C15H12Te |
Molecular Weight |
319.9 g/mol |
IUPAC Name |
1-methyl-4-(2-phenylethynyltellanyl)benzene |
InChI |
InChI=1S/C15H12Te/c1-13-7-9-15(10-8-13)16-12-11-14-5-3-2-4-6-14/h2-10H,1H3 |
InChI Key |
SWTIJQVHKMONTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Te]C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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